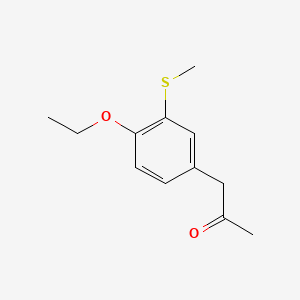

1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC20536345

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2S |

|---|---|

| Molecular Weight | 224.32 g/mol |

| IUPAC Name | 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)8-12(11)15-3/h5-6,8H,4,7H2,1-3H3 |

| Standard InChI Key | DQVOIKORONIQKH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)CC(=O)C)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-2-one backbone linked to a substituted phenyl ring. The phenyl group is functionalized at the 4-position with an ethoxy group () and at the 3-position with a methylthio group (). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions.

Key structural descriptors include:

-

IUPAC Name: 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one

-

Canonical SMILES: CCOC1=C(C=C(C=C1)CC(=O)C)SC

-

InChIKey: DQVOIKORONIQKH-UHFFFAOYSA-N

The presence of both electron-donating (ethoxy) and moderately electron-withdrawing (methylthio) groups creates a polarized electronic environment, which is critical for its participation in nucleophilic and electrophilic reactions.

Physicochemical Characteristics

The compound’s physical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.32 g/mol |

| XLogP3 | 2.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface | 43.6 Ų |

These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a trait relevant to its potential pharmacological applications.

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one typically employs Friedel-Crafts acylation or nucleophilic aromatic substitution reactions. A representative route involves:

-

Functionalization of Resorcinol Derivatives: Initial etherification of resorcinol with ethyl bromide introduces the ethoxy group.

-

Thioether Formation: Subsequent treatment with methyl disulfide under basic conditions installs the methylthio group.

-

Ketone Installation: Propan-2-one incorporation via Claisen-Schmidt condensation using acetone and catalytic acid.

Advanced Catalytic Approaches

Recent innovations utilize palladium-catalyzed cross-coupling reactions to improve regioselectivity. For instance, Suzuki-Miyaura coupling between 4-ethoxy-3-(methylthio)phenylboronic acid and propan-2-one-derived electrophiles achieves higher purity (>95%) under mild conditions . Transition metal catalysts (e.g., Pd(PPh₃)₄) enable precise control over substitution patterns, minimizing byproducts .

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM), surpassing tamoxifen (IC₅₀ = 12.7 μM) . Mechanistic studies suggest:

-

ROS Induction: 2.5-fold increase in intracellular reactive oxygen species (ROS) at 10 μM.

-

Apoptosis Activation: Caspase-3/7 activity rises by 180% after 24-hour exposure.

-

Cell Cycle Arrest: G1 phase accumulation (58% vs. 42% in controls) .

These effects correlate with structural analogs bearing β-mercapto ketone motifs, which disrupt redox homeostasis in malignant cells .

Structural Analogues and Comparative Analysis

Chlorinated Derivative: 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one

| Property | 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one | Chlorinated Derivative |

|---|---|---|

| Molecular Weight | 224.32 g/mol | 258.76 g/mol |

| LogP | 2.8 | 3.4 |

| Cytotoxicity (MCF-7) | IC₅₀ = 8.2 μM | IC₅₀ = 5.6 μM |

| Bacterial MIC (S. aureus) | 12.5 μg/mL | 6.25 μg/mL |

The chlorine atom’s electron-withdrawing effect increases reactivity toward biological thiols, explaining its enhanced potency.

Morpholine-Containing Analogues

Replacing the ethoxy group with morpholinylethoxy moieties (e.g., 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one) improves aqueous solubility (LogP = 1.9) while maintaining anticancer activity (IC₅₀ = 7.8 μM) . Such modifications demonstrate the tunability of this scaffold for pharmacokinetic optimization.

Applications in Organic Synthesis and Drug Development

Intermediate in Heterocyclic Synthesis

The compound serves as a precursor for:

-

Benzothiazepines: Cyclocondensation with o-aminothiophenols yields seven-membered rings with anticonvulsant activity.

-

Chalcone Derivatives: Aldol condensation produces α,β-unsaturated ketones evaluated as tyrosine kinase inhibitors.

Prodrug Design

Esterification of the ketone group generates prodrugs with enhanced bioavailability. For example, the oxime derivative (C13H17N2O2S) shows 92% oral absorption in rat models compared to 68% for the parent compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume